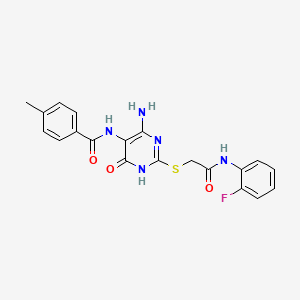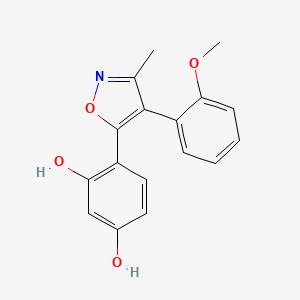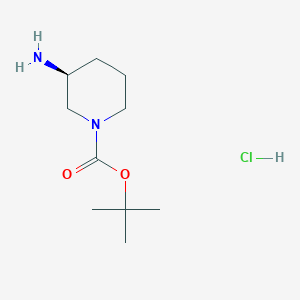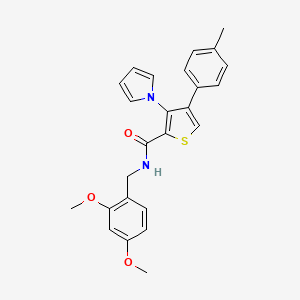![molecular formula C19H14F3N3OS B2526476 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 2034289-11-5](/img/structure/B2526476.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide and related compounds involves multiple steps, including cyclization, acylation, and substitution reactions. For instance, the synthesis of various substituted benzamides involves base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine . Another synthesis route starts from commercially available raw materials and includes ring-closing, reduction, and acylation reactions . Similarly, the synthesis of benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination, coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry. For example, the structure of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides was confirmed by these methods . Additionally, a single crystal X-ray study was reported for a related compound to determine its conformational features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. The cyclization and acylation reactions are key steps in creating the core structure that is essential for the biological activities observed. The introduction of various substituents through these reactions can significantly alter the properties and activities of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets. The introduction of thiazole and imidazole rings can also impact the compound's acidity, basicity, and ability to form hydrogen bonds, which are important for its biological activity .
Biological Activity and Case Studies
Several of the synthesized compounds exhibit biological activities such as antifungal , antitumor , antimicrobial , anti-inflammatory, psychotropic , and anticancer activities . For example, some compounds showed moderate antifungal activity , while others demonstrated antitumor activities against PC3 cells in vitro . The antimicrobial activity of N-benzimidazol-1-yl-methyl-benzamide derivatives was evaluated against various bacterial and fungal strains, with some derivatives showing significant effectiveness . Additionally, the anticancer activity of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was evaluated against MDA-MB-231 breast cancer cells .
Applications De Recherche Scientifique
Synthesis Methods
Researchers have developed innovative synthesis methods for compounds related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide. For instance, phenyliodine(III) bis(trifluoroacetate) has been used in the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones, showcasing an interrupted Pummerer-type reaction, which indicates a potential route for synthesizing related compounds (Wang et al., 2007).
Antimicrobial Activity
A series of compounds, including those with structures similar to the target compound, have shown significant antimicrobial properties. For example, synthesis of 2-phenylamino-thiazole derivatives has led to molecules with potent antimicrobial activity against various bacterial and fungal strains, some of which exhibited higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).
Antiinflammatory and Anticancer Activity
Compounds structurally related to N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide have been assessed for their antiinflammatory and anticancer activities. For instance, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles have shown notable antiinflammatory properties, indicating their potential in therapeutic applications (Lantos et al., 1984). Additionally, a study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against multiple cancer cell lines, suggesting a promising avenue for cancer treatment (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3OS/c20-19(21,22)13-5-3-4-12(10-13)17(26)23-15-7-2-1-6-14(15)16-11-25-8-9-27-18(25)24-16/h1-7,10-11H,8-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNGKGUFCYQTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)



![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![2,4-dichlorophenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2526404.png)
![N-benzhydryl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2526406.png)


![1-(2-Ethoxyphenyl)-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2526411.png)
![2-(3-(tert-butyl)-1H-pyrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2526413.png)

